Ligand-Lipophilicity Efficiency (LLE) — Superior Property-Based Optimization Relative to Equipotent Close Analog 26
Among the equipotent pyridopyrimidine analogs in the Crawford 2014 series, compound 29 achieved the highest ligand-lipophilicity efficiency (LLE = 6.34), a composite metric reflecting potency per unit of lipophilicity that strongly correlates with favorable downstream pharmacokinetic and safety outcomes [1]. The closest structural analog, compound 26 (pyridopyrimidine core with 4-methoxyphenyl at position 6, lacking the 2-fluoropyridine substituent), showed an LLE of only 5.33, representing a ΔLLE = +1.01 improvement for 29 [1]. Compound 29 thus delivers comparable biochemical potency without the lipophilic burden of earlier leads — a combined 1-log-unit reduction in cLogP versus the quinazoline progenitor compound 19 (cLogP = 2.6 vs. 3.4) [1].
| Evidence Dimension | Ligand-lipophilicity efficiency (LLE = pIC₅₀ − cLogP) |
|---|---|
| Target Compound Data | LLE = 6.34 (compound 29; MAP4K4 IC₅₀ ≈ 17 nM; cLogP ≈ 2.6 for the pyridopyrimidine core series) |
| Comparator Or Baseline | Compound 26: LLE = 5.33 (pyridopyrimidine core, 6-(4-methoxyphenyl), equipotent to 29). Compound 19: LLE = 3.94 (quinazoline analog). Compound 22: LLE = 3.03 (quinazoline analog). |
| Quantified Difference | ΔLLE = +1.01 vs. compound 26; ΔLLE = +2.40 vs. compound 19; ΔLLE = +3.31 vs. compound 22 |
| Conditions | MAP4K4 biochemical Z′-LYTE assay; cLogP calculated; data from Table 2, Table 3, and Table 4 of Crawford et al. (2014) |
Why This Matters
Higher LLE at equivalent potency directly predicts reduced risk of lipophilicity-driven off-target pharmacology and improved developability, making compound 29 the most property-efficient member of the series for use as a chemical probe.
- [1] Crawford TD, Ndubaku CO, Chen H, et al. J. Med. Chem. 2014, 57 (8), 3484–3493. Table 2, Table 3, Table 4; LLE comparison across compounds 8, 18, 19, 22, 26, 29; cLogP reduction from quinazoline to pyridopyrimidine core. View Source
